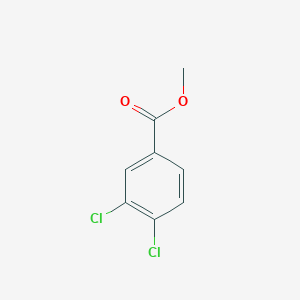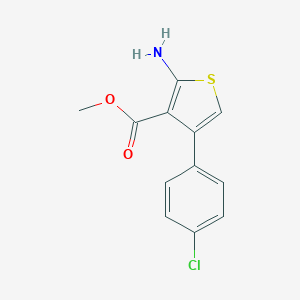![molecular formula C25H21FN2O3 B186027 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide CAS No. 5702-15-8](/img/structure/B186027.png)
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMFQ belongs to the class of quinoline carboxamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB, which plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several advantages as a research tool, including its high potency and specificity towards its target molecules. It can be easily synthesized in the laboratory and has been found to have low toxicity in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also has some limitations, including its poor solubility in water and its instability under certain conditions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the development of novel 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide and its potential as a therapeutic agent for various neurological disorders.
Synthesis Methods
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 2-(3,4-dimethoxyphenyl)acetyl chloride, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The final product is obtained through purification and characterization using various techniques such as HPLC, NMR, and IR spectroscopy.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has also been found to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and chemokines. Additionally, studies have shown that 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
5702-15-8 |
|---|---|
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
Molecular Formula |
C25H21FN2O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) |
InChI Key |
BMEWORGLIPVIBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)



![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)